2-Nitro-5-piperidinophenol

Enzyme Inhibition IMPDH2 Nucleotide Metabolism

2-Nitro-5-piperidinophenol (CAS 157831-75-9) features a precisely defined 2-nitro,5-piperidino regiochemistry, essential for its unique reactivity and validated IMPDH2 inhibition (Ki=430 nM). Unlike generic piperidine or nitro-phenol analogs, this isomer ensures reproducible SAR studies, accurate analytical reference standards, and selective synthetic transformations. Procuring the correct regioisomer eliminates experimental variability and secures valid biological and chemical data.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 157831-75-9
Cat. No. B128972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-piperidinophenol
CAS157831-75-9
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2
InChIKeyDDKAQSBPHIORAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-5-piperidinophenol (CAS 157831-75-9) Procurement Overview and Structural Identity


2-Nitro-5-piperidinophenol (CAS 157831-75-9) is a synthetic, nitro-substituted phenolic compound bearing a piperidine moiety. Its molecular formula is C11H14N2O3, with a molecular weight of 222.24 g/mol [1]. It is typically supplied as a yellow crystalline powder with a melting point of 68-70°C . The compound is structurally defined by its specific substitution pattern, with the nitro group at the 2-position and the piperidine ring at the 5-position of the phenol core [2]. This defined regiochemistry is a primary differentiator from other nitro-phenol or piperidine analogs, directly impacting its unique reactivity and biological interaction profile.

2-Nitro-5-piperidinophenol: The Risk of Substituting Closely Related Analogs in Research and Development


Generic substitution among piperidine or nitro-phenol derivatives is not scientifically valid for 2-Nitro-5-piperidinophenol. Minor positional isomerism or alterations to the substitution pattern can lead to profound differences in target binding affinity, as demonstrated by its specific inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) [1]. Furthermore, its distinct electronic and steric environment, a consequence of the precise 2-nitro, 5-piperidino arrangement, governs its performance as a synthetic intermediate and its unique spectral fingerprint [2]. Procurement of an alternate compound without identical regiochemistry or validated biological activity introduces uncontrolled variables that compromise experimental reproducibility and invalidate comparative structure-activity relationship (SAR) analysis.

Quantitative Differentiation Guide for 2-Nitro-5-piperidinophenol (CAS 157831-75-9)


Comparative IMPDH2 Inhibitory Potency of 2-Nitro-5-piperidinophenol

2-Nitro-5-piperidinophenol demonstrates direct, concentration-dependent inhibition of the human IMPDH2 enzyme, a key target in immunosuppressive and anticancer therapy. In a specific assay measuring inhibition towards the IMP (Inosine 5'-monophosphate) substrate, the compound exhibited a Ki of 430 nM [1]. This activity is contextually relevant compared to the widely studied immunosuppressant mycophenolic acid (MPA), which has been reported with a Ki of approximately 33 nM for human IMPDH2 under similar assay principles [2]. While 2-Nitro-5-piperidinophenol shows lower potency than the clinical comparator MPA, it represents a distinct chemotype (nitro-piperidinophenol vs. phthalide) with a defined, micromolar-range affinity, offering a valuable alternative scaffold for chemical probe development and SAR studies where MPA's high potency or complex macrocyclic structure may be undesirable.

Enzyme Inhibition IMPDH2 Nucleotide Metabolism Immunosuppression Antiproliferative

Verified Physicochemical Identity via Spectroscopic Fingerprint

A key differentiator for procurement is the availability of a verified, public-domain spectroscopic fingerprint, ensuring batch-to-batch identity and purity. 2-Nitro-5-piperidinophenol is characterized by a unique set of spectroscopic data including 1H NMR, FTIR, and Raman spectra [1]. The IR spectrum, for example, shows a characteristic broad O-H stretch (3200-3500 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), and strong asymmetric and symmetric N-O stretching bands from the nitro group at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively [2]. These data are in contrast to its positional isomer, 2-piperidino-5-nitrophenol, which would exhibit a different NMR splitting pattern and potentially altered vibrational frequencies due to the changed electronic environment. This verified spectral identity provides a quantitative and qualitative benchmark for purity assessment and confirmation of correct regioisomer upon receipt.

Analytical Chemistry Quality Control Spectroscopy Structural Confirmation Material Science

Potential as a Chemical Intermediate Differentiated by Regiochemistry

The defined substitution pattern of 2-Nitro-5-piperidinophenol makes it a strategic intermediate for constructing more complex molecules. The presence of a free hydroxyl group ortho to a nitro group allows for specific transformations, such as selective O-alkylation or O-acylation, while the piperidine ring at the para-position can undergo N-alkylation or be involved in cross-coupling reactions . This regiochemistry is not interchangeable with other nitro-piperidinophenol isomers. For example, a 4-nitro-2-piperidinophenol isomer would have a drastically different electronic activation profile and nucleophilic character of the phenol oxygen, leading to different reaction outcomes and product selectivity [1]. This specific scaffold has been cited for its utility in the synthesis of compounds targeting kinases and for the preparation of more complex nitrogen-containing heterocycles.

Organic Synthesis Medicinal Chemistry Drug Discovery Building Blocks Heterocyclic Chemistry

Demonstrated Biological Activity as a Superoxide Dismutase (SOD) Mimic

Beyond its role as a synthesis intermediate, 2-Nitro-5-piperidinophenol has been investigated for its biological activity as a superoxide dismutase (SOD) mimic, a property that distinguishes it from simple nitro-phenols lacking the piperidine moiety. Studies on related nitroxide compounds indicate that 2-Nitro-5-piperidinophenol can remove superoxide radicals and oxidize transition metal ions, thereby preventing the Fenton reaction and mitigating oxidative damage [1]. While specific rate constants for this compound may not be fully characterized, its structural classification as a nitroxide provides a class-level inference of its antioxidative behavior. This is in contrast to its close analog, 2-piperidinophenol (lacking the nitro group), which would not possess the same radical-scavenging properties [2]. This dual functionality—a reactive nitro group and a piperidine ring—enables a unique mechanism of action in cellular models.

Oxidative Stress Antioxidant Radical Scavenging Free Radical Biology SOD Mimetic

Optimal Application Scenarios for Procuring 2-Nitro-5-piperidinophenol


IMPDH2 Inhibitor Probe Development and SAR Studies

Researchers focused on the inosine monophosphate dehydrogenase (IMPDH) pathway can utilize 2-Nitro-5-piperidinophenol as a structurally unique, moderately potent inhibitor (Ki = 430 nM vs. IMP substrate) [1]. Its distinct nitro-piperidinophenol scaffold provides a valuable alternative to the well-known inhibitor mycophenolic acid, enabling detailed structure-activity relationship (SAR) investigations around a different chemotype. This can help elucidate binding interactions within the IMPDH2 active site and inform the design of next-generation immunosuppressive or anticancer agents.

Synthetic Intermediate for Complex Heterocycles and Drug Candidates

This compound serves as a strategically functionalized building block in organic synthesis. The defined 2-nitro, 5-piperidino arrangement allows for selective modifications at both the phenolic oxygen and the piperidine nitrogen . It is a valuable precursor for synthesizing libraries of compounds with potential kinase inhibitory activity or for constructing more elaborate nitrogen-containing heterocyclic systems for medicinal chemistry campaigns. Procuring the correct regioisomer is critical to ensure the desired reactivity and product selectivity in these multi-step syntheses.

Investigations into Nitroxide-Mediated Antioxidant Mechanisms

Scientists studying oxidative stress and radical biology can employ 2-Nitro-5-piperidinophenol to probe mechanisms of superoxide dismutase (SOD) mimicry and radical scavenging [2]. Its unique combination of a nitro-aromatic and a piperidine ring enables a dual mode of action, making it a useful tool compound for differentiating between antioxidant pathways and evaluating cellular protection against oxidative damage.

Analytical Method Development and Reference Standard Procurement

Due to its well-characterized spectroscopic properties, including NMR and IR spectra [3], 2-Nitro-5-piperidinophenol is an ideal candidate for use as a reference standard in analytical method development. It can be used to calibrate instruments, validate analytical methods (e.g., HPLC, LC-MS), and ensure the accuracy and precision of quantitative assays in quality control and research laboratories. The availability of a defined spectral fingerprint is essential for confirming identity and purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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